molecular formula C5H7NS B2903011 1-Isothiocyanato-2-methylcyclopropane CAS No. 1247449-42-8

1-Isothiocyanato-2-methylcyclopropane

Cat. No.: B2903011
CAS No.: 1247449-42-8
M. Wt: 113.18
InChI Key: FEXIFGCTJNAXRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isothiocyanato-2-methylcyclopropane is an organic compound with the molecular formula C5H7NS It is characterized by a cyclopropane ring substituted with an isothiocyanate group and a methyl group

Preparation Methods

The synthesis of 1-isothiocyanato-2-methylcyclopropane typically involves the reaction of primary amines with carbon disulfide (CS2) to form dithiocarbamate salts, which are then desulfurized to yield the isothiocyanate product. A common method involves the use of cyanuric acid as the desulfurylation reagent under aqueous conditions . This process is advantageous due to its simplicity and suitability for scale-up.

Chemical Reactions Analysis

1-Isothiocyanato-2-methylcyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thioureas and other derivatives.

    Addition Reactions: The cyclopropane ring can undergo ring-opening reactions under certain conditions, leading to the formation of larger ring systems or linear compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-Isothiocyanato-2-methylcyclopropane has several applications in scientific research:

Mechanism of Action

The biological effects of 1-isothiocyanato-2-methylcyclopropane are likely mediated through multiple mechanisms, including:

These pathways highlight the compound’s potential in chemoprevention and therapeutic applications.

Comparison with Similar Compounds

1-Isothiocyanato-2-methylcyclopropane can be compared with other isothiocyanates such as:

  • Phenyl Isothiocyanate
  • Allyl Isothiocyanate
  • Sulforaphane

These compounds share the isothiocyanate functional group but differ in their substituents and overall structure, leading to variations in their chemical reactivity and biological activities. For instance, sulforaphane is well-known for its potent anticancer properties, while allyl isothiocyanate is recognized for its antimicrobial effects .

Properties

IUPAC Name

1-isothiocyanato-2-methylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c1-4-2-5(4)6-3-7/h4-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXIFGCTJNAXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.